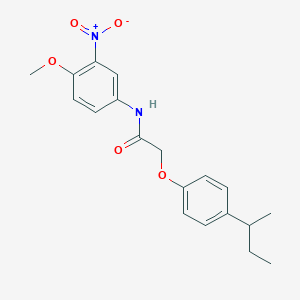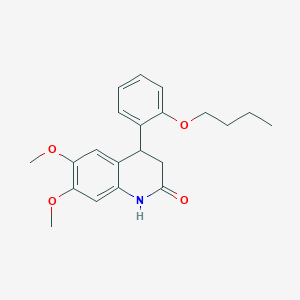![molecular formula C17H24N4O2 B4119091 N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4119091.png)
N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea, also known as EMAPU, is a chemical compound that has been studied extensively for its potential use in scientific research. EMAPU is a urea derivative that has shown promise in a variety of applications, including as a potential therapeutic agent for certain diseases and as a tool for studying the mechanisms of action of various biological processes.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea involves the selective inhibition of certain enzymes, including protein kinases and phosphodiesterases. By inhibiting these enzymes, this compound can disrupt various biological processes, including cell signaling and gene expression. The exact mechanism of action of this compound is still being studied, but it is believed to involve the binding of this compound to specific sites on the enzymes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. In vivo studies have shown that this compound can reduce inflammation and improve cardiovascular function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea in laboratory experiments is its selectivity for certain enzymes. This allows researchers to specifically target and study the effects of these enzymes on various biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the continued study of the mechanisms of action of this compound and its effects on various biological processes. Additionally, there is potential for the development of new this compound derivatives with improved selectivity and reduced toxicity.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is as a tool for studying the mechanisms of action of various biological processes. This compound has been shown to selectively inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases, which play important roles in many biological processes.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-5-21-13(4)16(11-18-21)12(3)19-17(22)20-14-7-9-15(10-8-14)23-6-2/h7-12H,5-6H2,1-4H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDRXHJWEYTHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)NC(=O)NC2=CC=C(C=C2)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(3-bromophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4119012.png)
![4-(1-piperidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4119014.png)
![methyl 2-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119020.png)

![N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4119029.png)

![4-{[(dihexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4119048.png)

![1-[(4-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4119068.png)
![N-(4-bromo-2-fluorophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4119070.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4119073.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4119086.png)
![2-[4-(diethylamino)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4119098.png)
